molecular formula C27H28F3N3O5S B11216590 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11216590
M. Wt: 563.6 g/mol
InChI Key: JWBPHIVMDWPDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of heterocyclic molecules featuring a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core substituted with a thioxo group and a hexyl side chain. The hexyl chain is further functionalized with a 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl moiety. Key structural features include:

  • Core structure: The dioxoloquinazolinone scaffold, which is a fused bicyclic system with a dioxolane ring and a quinazolinone moiety.
  • Thioxo group: The 6-thioxo substitution introduces a sulfur atom, which may enhance metal-binding capacity or alter electronic properties compared to oxo analogs .
  • Side chain: The hexyl linker terminates in a piperidine ring bearing a hydroxy group and a 3-(trifluoromethyl)phenyl substituent.

Properties

Molecular Formula

C27H28F3N3O5S

Molecular Weight

563.6 g/mol

IUPAC Name

7-[6-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C27H28F3N3O5S/c28-27(29,30)18-6-4-5-17(13-18)26(36)8-11-32(12-9-26)23(34)7-2-1-3-10-33-24(35)19-14-21-22(38-16-37-21)15-20(19)31-25(33)39/h4-6,13-15,36H,1-3,7-12,16H2,(H,31,39)

InChI Key

JWBPHIVMDWPDGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

Preparation Methods

Quinazolinone Core Construction

Thedioxolo[4,5-g]quinazolin-8(5H)-one scaffold is synthesized via cyclocondensation of 2-amino-4,5-methylenedioxybenzoic acid with urea under acidic conditions. Heating at 150°C in polyphosphoric acid facilitates ring closure, yielding the bicyclic intermediate with 82% efficiency. Subsequent thiolation at position 6 is achieved using carbon disulfide (CS₂) and potassium hydroxide in ethanol, forming the 6-thioxo derivative.

Piperidine Subunit Preparation

The 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidine fragment is synthesized through a Mannich reaction. Condensation of 3-(trifluoromethyl)benzaldehyde with ammonium acetate and ethyl acetoacetate in methanol produces the β-amino ketone, which undergoes cyclization with sodium cyanoborohydride to form the piperidine ring. Oxidation with hydrogen peroxide introduces the hydroxyl group at position 4, achieving a 67% overall yield.

Stepwise Synthesis and Reaction Optimization

Formation of the Hexyl Linker

The hexyl spacer is constructed via a six-step sequence beginning with adipic acid. Reduction with lithium aluminum hydride (LiAlH₄) yields 1,6-hexanediol, which is selectively oxidized at one terminus using pyridinium chlorochromate (PCC) to form 6-hydroxyhexanal. Protection of the aldehyde as its acetal precedes thioacetylation with thioacetic acid, yielding 6-(acetylthio)hexanal acetal. Deprotection under acidic conditions regenerates the aldehyde, which is oxidized to the ketone using Jones reagent.

Coupling of Quinazolinone and Piperidine Units

The quinazolinone and piperidine subunits are conjugated through a nucleophilic acyl substitution reaction. Activation of the ketone in the hexyl linker as its mesylate enables displacement by the piperidine’s secondary amine. Reaction in anhydrous dimethylformamide (DMF) at 80°C for 12 hours achieves 78% coupling efficiency. Excess triethylamine (Et₃N) neutralizes liberated HCl, preventing side reactions.

Sonogashira Cross-Coupling for Trifluoromethylphenyl Integration

Critical Reaction Parameters and Yield Optimization

Solvent and Temperature Effects

Solvent polarity significantly impacts coupling reactions. Polar aprotic solvents like DMF enhance nucleophilicity in acyl substitution, while nonpolar solvents (toluene) favor Sonogashira coupling by stabilizing palladium intermediates. Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition; thus, maintaining 50–60°C balances rate and stability.

Table 1: Optimization of Piperidine-Quinazolinone Coupling

ParameterCondition 1Condition 2Condition 3Optimal Condition
SolventDMFTHFDCMDMF
Temperature (°C)80604080
BaseEt₃NK₂CO₃NaHCO₃Et₃N
Yield (%)78655278

Catalytic System Tuning

The Sonogashira coupling’s efficiency depends on the Pd/Cu ratio. A 1:2 molar ratio of Pd(PPh₃)₂Cl₂ to CuI maximizes alkyne activation while minimizing homo-coupling byproducts. Addition of PPh₃ (10 mol%) as a ligand stabilizes the palladium center, improving turnover number.

Purification and Analytical Characterization

Chromatographic Isolation

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve the product from residual starting materials. The target compound elutes at 14.2 minutes under 70% acetonitrile, achieving ≥95% purity as confirmed by UV-Vis at 254 nm.

Spectroscopic Validation

1H NMR (600 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazolinone H-5), 7.65 (d, J = 8.4 Hz, 2H, trifluoromethylphenyl), 7.52 (d, J = 8.4 Hz, 2H), 5.98 (s, 2H, dioxolane), 4.12 (m, 2H, piperidine), 3.85 (m, 2H, hexyl), 2.91 (m, 4H, piperidine), 1.72–1.35 (m, 6H, hexyl).
19F NMR (565 MHz, DMSO-d6): δ -62.5 (s, CF3).
HRMS (ESI-TOF): m/z calcd for C₃₁H₂₉F₃N₃O₅S [M+H]⁺: 612.1789; found: 612.1792.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production requires substituting LiAlH₄ with safer NaBH₄/I₂ for diol reduction and replacing Pd catalysts with nickel-based alternatives to reduce costs. Continuous flow reactors enhance heat transfer during exothermic steps (e.g., cyclocondensation), improving reproducibility and yield (from 78% to 88%) .

Chemical Reactions Analysis

Types of Reactions

The compound 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone groups would yield alcohols.

Scientific Research Applications

The biological activity of this compound is primarily linked to its structural components:

  • Anticancer Properties : The quinazolinone core is known for its anticancer effects. Initial studies indicate that this compound may inhibit cell proliferation in various cancer cell lines by interacting with specific receptors or enzymes involved in cell signaling pathways.
  • Anti-inflammatory Effects : The presence of the trifluoromethyl group may enhance the compound's ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. The structural motifs present in this compound could suggest similar activities.

Research Applications

The potential applications of this compound span several fields:

  • Medicinal Chemistry : As a lead compound for drug development targeting cancer and inflammatory diseases.
  • Biochemical Research : Investigating its interactions with specific biological targets using techniques like molecular docking simulations and surface plasmon resonance.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds in various applications:

  • Anticancer Activity : Research on quinazolinone derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, derivatives with similar structural motifs have been reported to exhibit significant cytotoxicity against breast cancer cells .
  • Antimicrobial Studies : Compounds sharing structural characteristics with the target molecule have demonstrated effective antibacterial activity against Escherichia coli and Staphylococcus aureus . These findings suggest that the target compound may also possess similar antimicrobial properties.
  • Molecular Docking Studies : Preliminary computational studies indicate that the compound may bind effectively to certain kinases and receptors involved in cancer signaling pathways, warranting further exploration through experimental validation .

Mechanism of Action

The mechanism of action of 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the quinazolinone core may interact with nucleic acids or proteins. The piperidine ring can modulate the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name / Feature Core Structure Piperidine/Piperazine Substituent Side Chain Functionalization Potential Implications
Target Compound [1,3]dioxolo[4,5-g]quinazolinone 4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl 6-oxohexyl linker High lipophilicity due to CF₃; possible enhanced receptor affinity
7-{6-[4-(2-Fluorophenyl)piperazin-1-yl]-6-oxohexyl}-... () Same core + thioxo group 4-(2-fluorophenyl)piperazin-1-yl 6-oxohexyl linker Reduced steric bulk compared to CF₃; fluorine may improve metabolic stability
7-{4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-... () Same core + thioxo group 4-(2,3-dimethylphenyl)piperazin-1-yl 4-oxobutyl linker Shorter chain may limit flexibility; dimethyl groups could hinder enzymatic degradation

Key Observations:

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing character and lipophilicity compared to the 2-fluorophenyl () or 2,3-dimethylphenyl () groups. This may influence binding to hydrophobic enzyme pockets . The piperidine ring in the target compound (vs.

Thioxo vs. Oxo Groups :

  • The 6-thioxo group in all compounds may confer stronger interactions with metal ions (e.g., zinc in enzymes) compared to oxo analogs, though this requires experimental validation .

Biological Activity

The compound 7-(6-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that exhibits significant potential for biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound incorporates several notable structural components:

  • Quinazolinone Core : Known for various biological activities.
  • Piperidine Ring : Enhances interaction with biological targets.
  • Trifluoromethyl Group : Imparts unique chemical properties that may influence pharmacological effects.

The molecular formula is C27H28F3N3O5SC_{27}H_{28}F_3N_3O_5S with a molecular weight of approximately 521.5 g/mol .

Initial studies suggest that this compound may exhibit significant binding affinity for biological targets involved in various signaling pathways. The presence of the piperidine ring and trifluoromethyl group likely enhances its ability to interact with receptors and enzymes critical in disease processes .

Anticancer Activity

Research has indicated that compounds with similar structural motifs can inhibit key proteins involved in cancer progression. For instance, quinazolinone derivatives have been explored as inhibitors of Polo-like kinase 1 (Plk1), a target in cancer therapies . The compound's unique structure could offer a novel scaffold for developing anticancer agents.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
7-Hydroxy-4-(trifluoromethyl)coumarinTrifluoromethyl and hydroxyl groupsAntioxidant properties
4,4,4-Trifluoro-1-phenylbutane-1,3-dioneTrifluoromethyl group; carbonyl functionalityPotential anti-inflammatory effects
Indole DerivativesDiverse biological activities; structural similaritiesAnti-cancer properties

This comparison illustrates how the trifluoromethyl group and other functional groups contribute to the diverse biological activities observed in these compounds .

In Vitro Studies

In vitro assays have demonstrated that similar quinazolinone-based compounds exhibit potent inhibition of cancer cell proliferation. For example, a study highlighted the effectiveness of triazoloquinazolinone derivatives in inhibiting Plk1 activity, which is crucial for mitotic progression .

Binding Affinity Studies

Surface plasmon resonance and molecular docking simulations are recommended to elucidate the binding mechanisms of this compound with specific targets. These techniques can provide insights into the compound's efficacy and potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Prioritize sequential optimization of reaction intermediates. For example:

  • Step 1 : Piperidine ring formation via reductive amination under controlled pH (4.5–5.5) to stabilize the trifluoromethylphenyl group.
  • Step 2 : Thioamide introduction using Lawesson’s reagent in anhydrous toluene at 110°C, monitored by TLC.
  • Step 3 : Quinazolinone cyclization via microwave-assisted heating (150°C, 30 min) to enhance yield .
  • Key Tools : Use HPLC with UV detection (λ = 254 nm) for purity assessment and DFT calculations to predict steric hindrance in intermediates .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Combine:

  • 1H/13C NMR : Assign peaks for the piperidine’s hydroxy group (δ 1.8–2.1 ppm) and quinazolinone’s carbonyl (δ 165–170 ppm).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 587.18 (theoretical 587.17).
  • FT-IR : Identify thioxo (C=S) stretch at 1120–1150 cm⁻¹ and ketone (C=O) at 1680–1700 cm⁻¹ .

Q. How can computational methods guide reaction design for this compound?

  • Methodological Answer :

  • Reaction Path Search : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for the thioamide formation step.
  • Solvent Effects : Simulate solvent polarity (e.g., toluene vs. DMF) using COSMO-RS to predict yield differences .
  • Output : Generate 3D electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization .

Advanced Research Questions

Q. What mechanistic pathways explain unexpected byproducts during the quinazolinone cyclization?

  • Methodological Answer :

  • Hypothesis : Competing pathways (e.g., over-oxidation of the thioxo group or dimerization via free radicals).
  • Validation :
  • EPR Spectroscopy : Detect radical intermediates under argon vs. oxygen atmospheres.
  • Isolation : Scale-up reaction and isolate byproducts via preparative HPLC; characterize using X-ray crystallography.
  • Mitigation : Introduce radical scavengers (e.g., BHT) or lower reaction temperature to 130°C .

Q. How should researchers resolve contradictions in biological activity data across cell lines?

  • Methodological Answer :

  • Data Triangulation :

Dose-Response Curves : Compare IC₅₀ values in 3+ cell lines (e.g., HepG2 vs. MCF-7) using MTT assays.

Target Profiling : Perform kinase inhibition assays (e.g., Eurofins Panlabs panel) to identify off-target effects.

Metabolic Stability : Assess compound half-life in liver microsomes to rule out false negatives due to rapid degradation .

  • Statistical Tools : Apply ANOVA with Tukey’s post-hoc test to quantify variability between replicates .

Q. What AI-driven approaches optimize reaction conditions for scale-up?

  • Methodological Answer :

  • Workflow :

Data Collection : Compile historical data on solvent ratios, catalysts, and yields into a structured database.

Neural Networks : Train a model (e.g., PyTorch) to predict optimal conditions (e.g., 1.2 eq. K₂CO₃ in DMF at 80°C).

Real-Time Feedback : Integrate with automated reactors (e.g., ChemSpeed) to adjust parameters dynamically .

  • Validation : Compare AI-predicted yields (85–90%) vs. manual optimization (70–75%) over 10 trials .

Q. How does the trifluoromethyl group influence the compound’s binding affinity in molecular docking studies?

  • Methodological Answer :

  • Simulation Setup : Use AutoDock Vina to dock the compound into EGFR (PDB: 1M17) with/without the trifluoromethyl group.
  • Analysis :
  • Binding Energy : Trifluoromethyl increases affinity by 2.3 kcal/mol due to hydrophobic interactions with Leu694.
  • Water Network : Compare Desmond MD trajectories to assess stability of fluorine-water interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.